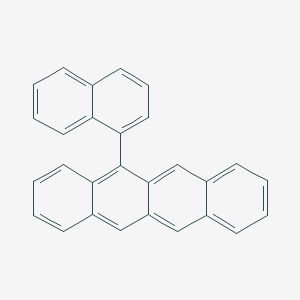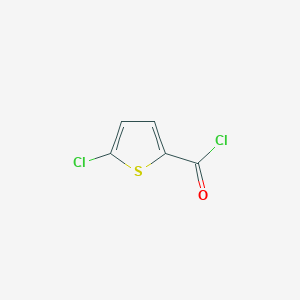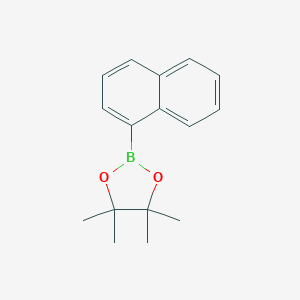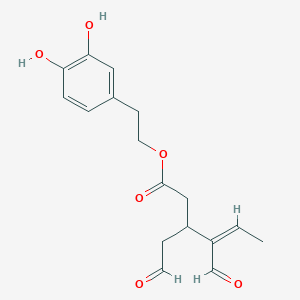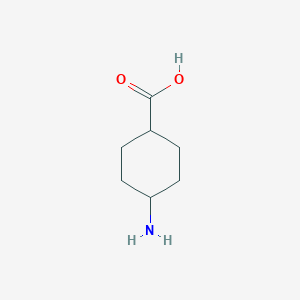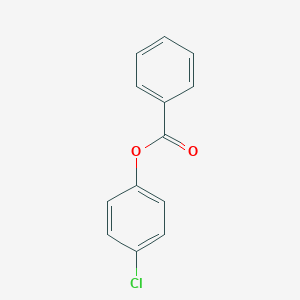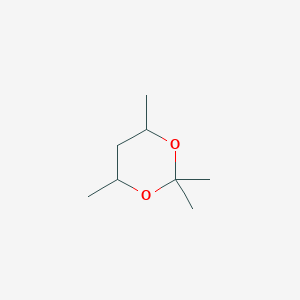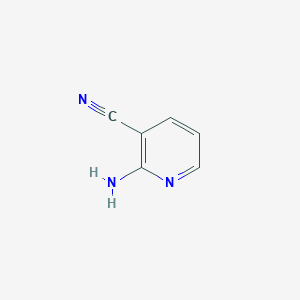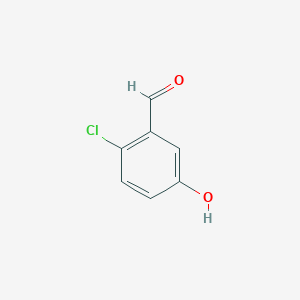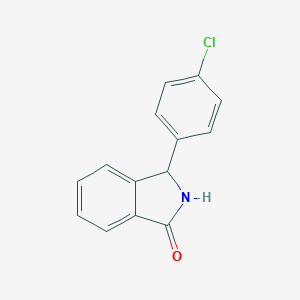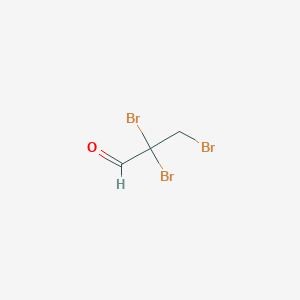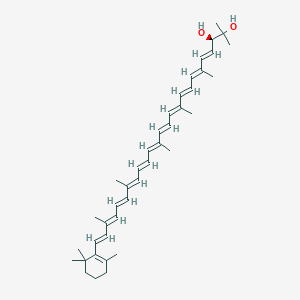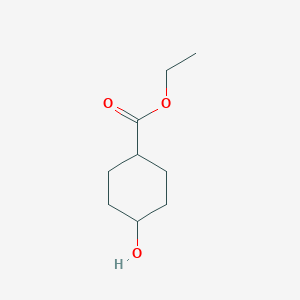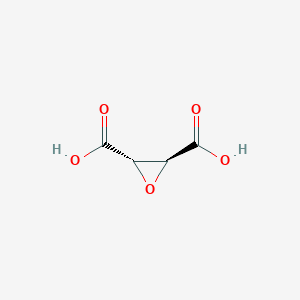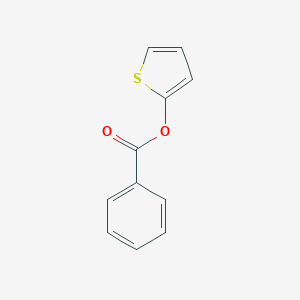
Thiophen-2-yl benzoate
Vue d'ensemble
Description
Thiophen-2-yl benzoate is a chemical compound that belongs to the class of heterocyclic compounds. It is widely used in scientific research for its diverse applications.
Applications De Recherche Scientifique
Thiophen-2-yl benzoate has been widely used in scientific research for its diverse applications. It has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions. Moreover, thiophen-2-yl benzoate has been used as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Mécanisme D'action
The mechanism of action of thiophen-2-yl benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. The inhibition of enzymes can lead to the disruption of biochemical pathways and the modulation of physiological processes.
Effets Biochimiques Et Physiologiques
Thiophen-2-yl benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. The inhibition of these enzymes can lead to the accumulation of acetylcholine, which can cause various physiological effects, including muscle spasms, convulsions, and respiratory failure.
Avantages Et Limitations Des Expériences En Laboratoire
Thiophen-2-yl benzoate has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also relatively stable and can be stored for long periods without significant degradation. However, thiophen-2-yl benzoate has some limitations for lab experiments. It can be toxic and may require special handling and disposal procedures. Moreover, its solubility in water is limited, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
Thiophen-2-yl benzoate has several potential future directions for scientific research. It can be used as a starting material for the synthesis of new heterocyclic compounds with diverse applications. It can also be used as a fluorescent probe for the detection of metal ions in biological systems. Moreover, the inhibition of enzymes by thiophen-2-yl benzoate can be explored for the development of new drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Conclusion:
Thiophen-2-yl benzoate is a versatile chemical compound that has diverse applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thiophen-2-yl benzoate has significant potential for the development of new drugs and the synthesis of new heterocyclic compounds with diverse applications.
Propriétés
Numéro CAS |
16693-98-4 |
|---|---|
Nom du produit |
Thiophen-2-yl benzoate |
Formule moléculaire |
C11H8O2S |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
thiophen-2-yl benzoate |
InChI |
InChI=1S/C11H8O2S/c12-11(9-5-2-1-3-6-9)13-10-7-4-8-14-10/h1-8H |
Clé InChI |
DLDNGXJAIMHIKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CS2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=CS2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

